molecular formula C15H20N2O2 B8511272 1H-Indole-5-carboxylic acid, 3-[2-(dimethylamino)ethyl]-, ethyl ester CAS No. 137499-21-9

1H-Indole-5-carboxylic acid, 3-[2-(dimethylamino)ethyl]-, ethyl ester

Cat. No. B8511272
M. Wt: 260.33 g/mol
InChI Key: CTUCLOHDGFUJKV-UHFFFAOYSA-N
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Patent
US05317103

Procedure details

A solution of 2-[5-Carboethoxy-1H-indol-3-yl]N,N-dimethylethylamine (1.4 g, 5.4 mmol) and lithium hydroxide (0.45 g, 10.8 mmol) in ethanol (40 ml) was heated at 60° C. for 8 hours, then stirred overnight at room temperature. The ethanol was removed in vacuo and the crude residue chromatographed (eluant 20:15:5:1 ether:ethanol:water:ammonia). The acid (0.94 g, 75%) was isolated as a white solid, after precipitation with ether. δ(360 MHz, D6 -DMSO) 2.86 (6H, s), 3.09 (2H, t, J=7 Hz), 3.33 (2H, t, J=7 Hz), 7.22 (1H, s), 7.46 (1H, d, J=9 Hz), 7.78 (1H, dd, J=9 and 2 Hz), 8.12 (1H, s).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])([O:3]CC)=[O:2].[OH-].[Li+]>C(O)C>[C:1]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][CH2:16][N:17]([CH3:18])[CH3:19])([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)(OCC)C=1C=C2C(=CNC2=CC1)CCN(C)C
Name
Quantity
0.45 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue chromatographed (eluant 20:15:5:1 ether:ethanol:water:ammonia)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(=CNC2=CC1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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